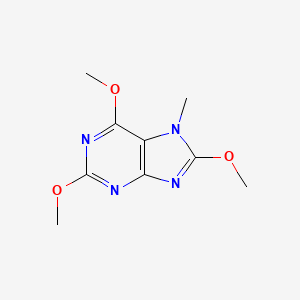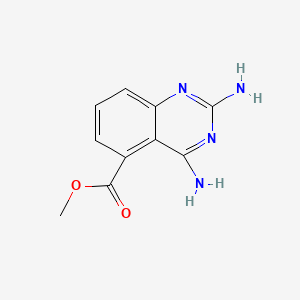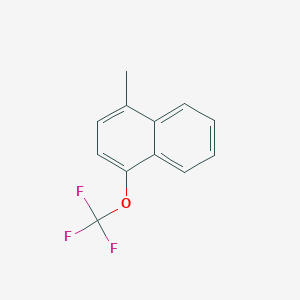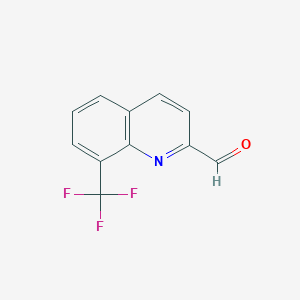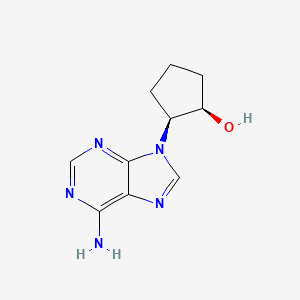
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is a chemical compound with the molecular formula C10H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of a suitable precursor. One common method involves the reaction of 6-amino-9H-purine with a cyclopentanol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated cyclopentanol derivative .
Aplicaciones Científicas De Investigación
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural nucleotides. This can interfere with DNA and RNA synthesis, leading to potential therapeutic effects against viral infections and cancer .
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-9H-purin-9-ylmethanol
- 2-amino-6-cyclopropylamino-9H-purine
- Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-
Uniqueness
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to its specific stereochemistry and the presence of both a purine ring and a cyclopentanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
719-76-6 |
|---|---|
Fórmula molecular |
C10H13N5O |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(1R,2S)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
Clave InChI |
MHPNWYKTHPYOJP-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


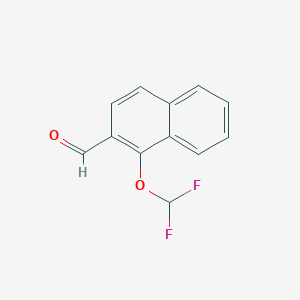

![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

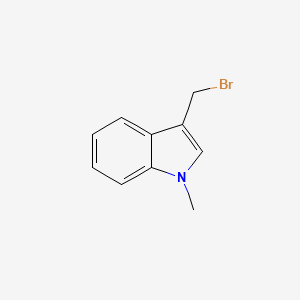
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

